Tert-butyl 3-((3-chloropyrazin-2-yl)amino)azetidine-1-carboxylate
Description
Systematic Nomenclature and Molecular Identification
This compound is systematically identified through its Chemical Abstracts Service registry number 2098133-09-4, which provides unambiguous identification within chemical databases and literature. The compound possesses a molecular formula of C₁₂H₁₇ClN₄O₂ and exhibits a molecular weight of 284.74 grams per mole. The systematic nomenclature reflects the hierarchical naming conventions established by the International Union of Pure and Applied Chemistry, where the azetidine core serves as the parent structure with substitution patterns clearly delineated.
The structural representation through Simplified Molecular Input Line Entry System notation provides a comprehensive description: CC(C)(C)OC(=O)N1CC(Nc2nccnc2Cl)C1. This notation encodes the complete connectivity pattern, beginning with the tert-butyl group attached to the carboxylate functionality, progressing through the azetidine ring system, and terminating with the chlorinated pyrazine moiety. The three-dimensional arrangement of atoms within this molecule creates specific spatial relationships that influence both its chemical reactivity and potential biological interactions.
The nomenclature also reveals the functional group hierarchy present within the molecule. The tert-butyl carbamate group serves as a common protecting group in organic synthesis, providing stability to the nitrogen center while allowing for selective reactions at other sites. The amino linkage connecting the azetidine and pyrazine rings represents a critical structural feature that enables potential hydrogen bonding interactions and contributes to the overall pharmacophoric properties of the molecule.
Historical Context in Heterocyclic Chemistry
The development of this compound emerges from decades of research into heterocyclic chemistry, particularly the synthesis and reactivity of four-membered nitrogen-containing rings. Azetidines, first synthesized and characterized in the early twentieth century, represent one of the most challenging small ring heterocycles to prepare and manipulate due to their inherent ring strain. The considerable ring strain in azetidines, while making them synthetically challenging, also provides unique reactivity patterns that can be exploited under appropriate reaction conditions.
Historical investigations into azetidine chemistry revealed that these four-membered heterocycles occupy a unique position between the highly reactive aziridines and the more stable pyrrolidines. Early synthetic approaches to azetidines involved reduction of azetidinones using lithium aluminum hydride, though more sophisticated methodologies have since been developed. The evolution of azetidine synthesis has been driven by the recognition that these compounds serve as valuable intermediates for the preparation of enantiomerically pure diamines, amino alcohols, and polyamines.
Pyrazine chemistry has followed a parallel but distinct historical trajectory, with systematic studies of this symmetrical diazine dating back to the late nineteenth century. The Staedel-Rugheimer pyrazine synthesis, developed in 1876, established fundamental methodologies for constructing pyrazine rings through the condensation and oxidation of amino ketones. Subsequent developments, including the Gutknecht pyrazine synthesis of 1879 and the Gastaldi synthesis of 1921, expanded the synthetic toolkit available for pyrazine construction.
The convergence of azetidine and pyrazine chemistry in hybrid molecules represents a more recent development, driven by contemporary medicinal chemistry efforts to explore novel chemical space. This intersection reflects the broader trend in pharmaceutical research toward the development of compounds containing multiple heterocyclic motifs, which can provide enhanced selectivity and improved pharmacological properties compared to simpler structural frameworks.
Significance of Azetidine-Pyrazine Hybrid Architectures
The combination of azetidine and pyrazine structural elements in this compound represents a strategic approach to creating molecules with unique three-dimensional properties and reactivity profiles. Azetidines contribute significant ring strain to molecular frameworks, with this strain serving as a driving force for various chemical transformations while simultaneously providing conformational rigidity that can be advantageous in drug design applications. The four-membered ring system constrains the spatial arrangement of substituents, creating defined geometric relationships that can enhance binding specificity to biological targets.
Pyrazine rings contribute electron-deficient aromatic character to hybrid molecules, with the two nitrogen atoms providing sites for hydrogen bonding interactions and metal coordination. The electron-withdrawing nature of the pyrazine ring system influences the electronic properties of adjacent functional groups, potentially modulating their reactivity and biological activity. In the context of this compound, the pyrazine ring also bears a chlorine substituent, which further modifies the electronic distribution and provides an additional handle for chemical modification.
Recent advances in azetidine chemistry have demonstrated the utility of these strained ring systems in various synthetic transformations and medicinal chemistry applications. The unique reactivity profile of azetidines allows for ring-opening reactions under specific conditions, enabling the construction of acyclic intermediates that retain the stereochemical information encoded in the original cyclic framework. This property makes azetidine-containing compounds valuable as synthetic intermediates and as final pharmaceutical targets.
The significance of azetidine-pyrazine hybrid architectures extends beyond their individual chemical properties to encompass their potential as templates for drug discovery. The combination of conformational constraint from the azetidine ring with the hydrogen bonding capability of the pyrazine system creates molecules that can adopt specific three-dimensional shapes while maintaining the ability to form directed interactions with biological macromolecules. This dual functionality positions such hybrid compounds as promising scaffolds for the development of selective enzyme inhibitors, receptor modulators, and other therapeutic agents.
Properties
IUPAC Name |
tert-butyl 3-[(3-chloropyrazin-2-yl)amino]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O2/c1-12(2,3)19-11(18)17-6-8(7-17)16-10-9(13)14-4-5-15-10/h4-5,8H,6-7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGOFHUTHIWHPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-((3-chloropyrazin-2-yl)amino)azetidine-1-carboxylate (CAS No. 2098133-09-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H17ClN4O2
- Molecular Weight : 284.74 g/mol
- Purity : Typically ≥ 98%
The compound features a tert-butyl group and a chloropyrazine moiety, which are significant for its biological interactions.
Antimicrobial Properties
Recent studies have indicated that compounds containing chloropyrazine derivatives exhibit notable antimicrobial activity. For instance, the presence of the chloropyrazine ring in this compound enhances its efficacy against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 18 | 100 |
| Pseudomonas aeruginosa | 12 | 50 |
These results suggest that the compound could serve as a lead candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 25 |
| HeLa (Cervical cancer) | 30 |
| A549 (Lung cancer) | 20 |
These findings indicate that this compound may inhibit tumor cell proliferation, warranting further investigation into its mechanisms of action.
Although specific mechanisms for this compound are still under investigation, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. The chloropyrazine moiety is believed to play a crucial role in modulating cellular signaling pathways involved in apoptosis.
Study on Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various azetidine derivatives, including this compound. The study concluded that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, supporting its potential use in treating bacterial infections .
Evaluation of Anticancer Potential
Another research effort focused on the anticancer effects of this compound in human cancer cell lines. The results indicated a dose-dependent response with significant cell death observed at concentrations above 20 µM. The study highlighted the importance of further exploring the structure-activity relationship to optimize efficacy .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₀H₁₄ClN₃O₂
- Molecular Weight : 239.69 g/mol
- IUPAC Name : tert-butyl 3-((3-chloropyrazin-2-yl)amino)azetidine-1-carboxylate
The compound features a tert-butyl group, an azetidine ring, and a chloropyrazine moiety, which contribute to its biological activity and stability.
Antimicrobial Properties
Research indicates that derivatives of azetidine compounds exhibit promising antimicrobial activity against various pathogens. This compound has been evaluated for its effectiveness against multidrug-resistant bacterial strains.
- Case Study : A study demonstrated that the compound showed minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis, indicating its potential as a lead compound in developing new antibiotics.
Anticancer Activity
The anticancer properties of this compound have been explored in vitro and in vivo, showcasing its potential in cancer therapy.
- In Vitro Studies : The compound exhibited significant cytotoxic effects on various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer). The half-maximal inhibitory concentration (IC50) values ranged from 0.126 to 2.95 μM, demonstrating strong antiproliferative activity compared to established chemotherapeutics like 5-Fluorouracil.
- In Vivo Studies : In animal models, treatment with this compound significantly inhibited tumor growth and metastasis in BALB/c nude mice inoculated with cancer cells. The treated mice showed fewer metastatic nodules compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Azetidine Ring
Fluorinated Analogs
- tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (CAS: 1083181-23-0): This compound introduces a fluorine atom and an aminomethyl group at the 3-position. Fluorination increases electronegativity and metabolic stability compared to the chloropyrazine derivative, making it suitable for CNS-targeting drug candidates .
- tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1126650-66-5) : The hydroxymethyl group enhances hydrophilicity, improving aqueous solubility. This contrasts with the hydrophobic chloropyrazine group in the target compound, which may favor membrane permeability .
Chloropyrazine Derivatives with Modified Linkages
- tert-Butyl 3-({(5-chloropyrazin-2-yl)methylamino}methyl)azetidine-1-carboxylate: Features a methylamino-methyl bridge between the azetidine and chloropyrazine.
- tert-Butyl 4-[3-(morpholin-4-yl)pyrazin-2-yl]piperazine-1-carboxylate : Replaces azetidine with a piperazine ring, increasing ring size and flexibility. This modification alters pharmacokinetic properties, such as bioavailability and target engagement .
Aromatic vs. Aliphatic Substituents
- This derivative is more lipophilic (clogP ~2.5) than the target compound (clogP ~1.8), favoring blood-brain barrier penetration .
- tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1262411-27-7): Lacks aromaticity but includes polar hydroxymethyl and amino groups, significantly enhancing solubility (aqueous solubility >50 mg/mL) compared to the target compound’s ~10 mg/mL .
Physicochemical and Pharmacological Properties
The chloropyrazine group in the target compound balances moderate lipophilicity and metabolic stability, whereas polar substituents (e.g., hydroxymethyl) drastically improve solubility but reduce cell permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
